5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine 5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15825668
InChI: InChI=1S/C17H16FN3O3/c1-2-22-15-9-12(16-20-21-17(19)24-16)5-8-14(15)23-10-11-3-6-13(18)7-4-11/h3-9H,2,10H2,1H3,(H2,19,21)
SMILES:
Molecular Formula: C17H16FN3O3
Molecular Weight: 329.32 g/mol

5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine

CAS No.:

Cat. No.: VC15825668

Molecular Formula: C17H16FN3O3

Molecular Weight: 329.32 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine -

Specification

Molecular Formula C17H16FN3O3
Molecular Weight 329.32 g/mol
IUPAC Name 5-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-1,3,4-oxadiazol-2-amine
Standard InChI InChI=1S/C17H16FN3O3/c1-2-22-15-9-12(16-20-21-17(19)24-16)5-8-14(15)23-10-11-3-6-13(18)7-4-11/h3-9H,2,10H2,1H3,(H2,19,21)
Standard InChI Key DJSRQMKZCBGSQM-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=CC(=C1)C2=NN=C(O2)N)OCC3=CC=C(C=C3)F

Introduction

5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is a synthetic organic compound belonging to the oxadiazole class of heterocyclic compounds. It features a molecular weight of approximately 329.34 g/mol and includes structural elements such as an ethoxy group, a fluorobenzyl moiety, and an oxadiazole ring, which are significant for its potential biological activities and applications in medicinal chemistry.

Synthesis

The synthesis of 5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine involves several multi-step organic reactions. These steps may include condensation reactions, cyclization, and substitution reactions, depending on the starting materials and desired yield. The specific conditions and reagents used can vary based on the desired purity and yield of the final compound.

Biological Activities and Applications

This compound is of interest in pharmacological research due to its potential biological activities. Interaction studies typically focus on its binding affinity to biological targets such as enzymes or receptors, which are crucial for understanding its mechanism of action and optimizing its pharmacological properties.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
5-(2-Fluorophenyl)-1,2,4-oxadiazolFluorophenyl groupAnticancer activityDifferent oxadiazole position
5-(3-Bromo-4-(2-chloro-4-fluorobenzyl)oxy)-1,3,4-oxadiazolBromine and chlorine substituentsAntimicrobial propertiesHalogenated derivatives
5-(3-Chloro-5-methoxyphenyl)-1,2,4-thiadiazolThiadiazole instead of oxadiazoleAntibacterial activityDifferent heterocyclic system

These comparisons illustrate how variations in substituents and ring structures can influence biological activity and potential applications.

Research Findings and Future Directions

Research into 5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is ongoing, with a focus on elucidating its pharmacological properties and optimizing its therapeutic potential. Further studies are required to fully characterize its physical and chemical properties, as well as to explore its potential applications in various scientific fields.

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